Butanamide, N-(1-methylpropyl)-
Description
Butanamide, N-(1-methylpropyl)- (CAS 62124-64-5) is a branched aliphatic amide with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features a butanamide backbone substituted with a 1-methylpropyl group (sec-butyl) on the nitrogen atom.
Properties
CAS No. |
62124-64-5 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-butan-2-ylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(10)9-7(3)5-2/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
ZAEOVFHUCSMHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Isopropylbutanamide (Butanamide, N-(1-methylethyl)-)
- CAS No.: 122348-67-8
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Structural Difference : The substituent is an isopropyl group (1-methylethyl) instead of 1-methylpropyl.
- For example, N,O-bidentate directing groups in similar compounds (e.g., ) show that substituent size affects coordination efficiency . Lower molecular weight may result in higher volatility compared to the 1-methylpropyl analog.
6-Methyl-2-Piperidinone
- CAS No.: 4775-98-8
- Molecular Formula: C₆H₁₁NO
- Molecular Weight : 113.16 g/mol
- Structural Difference : A cyclic amide (lactam) with a methyl group at the 6-position.
- Key Comparison: Cyclic structure enhances rigidity, affecting solubility and thermal stability. Lactams like 6-methyl-2-piperidinone are often used as intermediates in pharmaceutical synthesis, whereas acyclic amides like Butanamide, N-(1-methylpropyl)- may serve as flexible building blocks .
Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1)
- CAS No.: 1236272-31-3
- Molecular Formula : C₉H₂₀ClN₂O
- Molecular Weight : 204.72 g/mol
- Structural Difference: Introduction of an amino group at the 2-position and a methyl group at the 3-position.
- Key Comparison: The amino group increases polarity, enhancing water solubility. This modification is common in bioactive compounds, such as cardiovascular agents like Acebutolol () . The hydrochloride salt form improves stability for pharmaceutical applications.
2-Butanamine, N-(1-methylpropyl)-
- CAS No.: 626-23-3
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Structural Difference : An amine (NH) instead of an amide (CONH).
- Key Comparison :
Physicochemical and Functional Comparisons
Table 1: Key Properties of Butanamide, N-(1-methylpropyl)- and Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Butanamide, N-(1-methylpropyl)- | 62124-64-5 | C₈H₁₇NO | 143.23 | Aliphatic amide | Polymer additives, bio-oils |
| N-Isopropylbutanamide | 122348-67-8 | C₇H₁₅NO | 129.20 | Branched amide | Catalysis, agrochemicals |
| 6-Methyl-2-piperidinone | 4775-98-8 | C₆H₁₁NO | 113.16 | Cyclic amide (lactam) | Pharmaceutical intermediates |
| 2-Butanamine, N-(1-methylpropyl)- | 626-23-3 | C₈H₁₉N | 129.24 | Secondary amine | Surfactants, corrosion inhibitors |
Reactivity and Stability
- Butanamide, N-(1-methylpropyl)- : The sec-butyl group provides moderate steric hindrance, balancing reactivity in substitution reactions. Its acyclic structure allows conformational flexibility, which is advantageous in polymer applications () .
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